molecular formula C18H21ClFN3O2 B11427085 5-(2-chloro-6-fluorobenzyl)-N-cyclooctyl-1,3,4-oxadiazole-2-carboxamide

5-(2-chloro-6-fluorobenzyl)-N-cyclooctyl-1,3,4-oxadiazole-2-carboxamide

Cat. No.: B11427085
M. Wt: 365.8 g/mol
InChI Key: YNLVWKKOHSCMRK-UHFFFAOYSA-N
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Description

5-[(2-chloro-6-fluorophenyl)methyl]-N-cyclooctyl-1,3,4-oxadiazole-2-carboxamide: is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a 1,3,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(2-chloro-6-fluorophenyl)methyl]-N-cyclooctyl-1,3,4-oxadiazole-2-carboxamide typically involves multiple steps. One common method starts with the reaction of 2-chloro-6-fluorobenzyl chloride with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to yield the 1,3,4-oxadiazole ring. Finally, the cyclooctylamine is introduced to form the desired carboxamide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structure.

Industry: In the industrial sector, it is used in the synthesis of advanced materials, including polymers and coatings .

Mechanism of Action

The mechanism of action of 5-[(2-chloro-6-fluorophenyl)methyl]-N-cyclooctyl-1,3,4-oxadiazole-2-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context[7][7].

Comparison with Similar Compounds

  • 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride
  • 2-chloro-6-fluoro-5-methylphenylboronic acid
  • 3-(2-chloro-6-fluorophenyl)-4-(2-oxooxazolidine-3-carbonyl)-5-methylisoxazole

Uniqueness: What sets 5-[(2-chloro-6-fluorophenyl)methyl]-N-cyclooctyl-1,3,4-oxadiazole-2-carboxamide apart is its combination of the 1,3,4-oxadiazole ring with the cyclooctyl group. This unique structure imparts specific chemical properties and biological activities that are not observed in the similar compounds listed above .

Properties

Molecular Formula

C18H21ClFN3O2

Molecular Weight

365.8 g/mol

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methyl]-N-cyclooctyl-1,3,4-oxadiazole-2-carboxamide

InChI

InChI=1S/C18H21ClFN3O2/c19-14-9-6-10-15(20)13(14)11-16-22-23-18(25-16)17(24)21-12-7-4-2-1-3-5-8-12/h6,9-10,12H,1-5,7-8,11H2,(H,21,24)

InChI Key

YNLVWKKOHSCMRK-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2=NN=C(O2)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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